molecular formula C9H11BrO3S B8494206 2-Bromo-1-ethoxy-4-(methylsulfonyl)benzene

2-Bromo-1-ethoxy-4-(methylsulfonyl)benzene

Cat. No. B8494206
M. Wt: 279.15 g/mol
InChI Key: GTKAIQXQFIKOQC-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

2-bromo-1-ethoxy-4-methanesulfonylbenzene was prepared in a similar manner as Example 46, step 1 except that iodoethane was substituted for (chloromethyl)cyclopropane. The title compound of Example 163, step 3 and 2-bromo-1-ethoxy-4-methanesulfonylbenzene were reacted in a similar manner as in Example 89, step 2 to give the title compound. 1H NMR (CDCl3, 400 MHz): δ 7.92 (dd, J1=8.8 Hz, J2=2.0 Hz, 1H), 7.68 (d, J=2.0 Hz, 1H), 7.03 (d, J=8.8 Hz, 1H), 6.69 (d, J=8.8 Hz, 1H), 4.20 (q, J=7.2 Hz, 2H), 3.59 (s, 3H), 3.08 (s, 3H), 2.70-2.60 (m, 2H), 2.33-2.18 (m, 2H), 1.65-1.61 (m, 4H), 1.45-1.02 (t, J=7.2 Hz, 3H). LCMS: 362.0 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ICC.ClCC1CC1.[CH3:9][N:10]1[CH:19]=[C:18](B2OC(C)(C)C(C)(C)O2)[C:17]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:11]1=[O:29].[Br:30][C:31]1[CH:36]=[C:35]([S:37]([CH3:40])(=[O:39])=[O:38])[CH:34]=[CH:33][C:32]=1[O:41][CH2:42][CH3:43]>>[Br:30][C:31]1[CH:36]=[C:35]([S:37]([CH3:40])(=[O:39])=[O:38])[CH:34]=[CH:33][C:32]=1[O:41][CH2:42][CH3:43].[CH2:42]([O:41][C:32]1[CH:33]=[CH:34][C:35]([S:37]([CH3:40])(=[O:38])=[O:39])=[CH:36][C:31]=1[C:18]1[C:17]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:11](=[O:29])[N:10]([CH3:9])[CH:19]=1)[CH3:43]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1CC1
Step Three
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C=2CCCCC2C(=C1)B1OC(C(O1)(C)C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)C)OCC
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)S(=O)(=O)C)C1=CN(C(C=2CCCCC12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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